molecular formula C5H3N3O6 B12067031 3,5-Dinitropyridine-2,6-diol CAS No. 326899-72-3

3,5-Dinitropyridine-2,6-diol

Cat. No.: B12067031
CAS No.: 326899-72-3
M. Wt: 201.09 g/mol
InChI Key: XQMYRPMIZPLRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitropyridine-2,6-diol is a chemical compound with the molecular formula C5H3N3O6 It is characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions and two hydroxyl groups (-OH) at the 2 and 6 positions on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitropyridine-2,6-diol typically involves the nitration of pyridine derivatives. One common method involves the nitration of 2,6-dihydroxypyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitropyridine-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of 3,5-diaminopyridine-2,6-diol.

    Substitution: Formation of alkylated or acylated derivatives of the compound.

Scientific Research Applications

3,5-Dinitropyridine-2,6-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dinitropyridine-2,6-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitropyridine-2,6-diol is unique due to the presence of both nitro and hydroxyl groups on the pyridine ring

Properties

CAS No.

326899-72-3

Molecular Formula

C5H3N3O6

Molecular Weight

201.09 g/mol

IUPAC Name

6-hydroxy-3,5-dinitro-1H-pyridin-2-one

InChI

InChI=1S/C5H3N3O6/c9-4-2(7(11)12)1-3(8(13)14)5(10)6-4/h1H,(H2,6,9,10)

InChI Key

XQMYRPMIZPLRTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.